4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine
Overview
Description
4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine typically involves the reaction of 4-chloromethylphenylamine with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve maximum efficiency. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted phenylamine derivatives with functional groups such as nitro, sulfonyl, or halogen.
Scientific Research Applications
4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester
- (4-Isopropyl-piperazin-1-yl)-acetic acid
- 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride
Uniqueness
4-((4-Isopropylpiperazin-1-yl)methyl)benzenamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11,15H2,1-2H3 |
InChI Key |
UNKISFPBKIOGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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